
2-Methyl-3-(oxolan-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(oxolan-2-yl)butan-1-ol is a chemical compound that belongs to the family of alcohols. It is also known as Moxaverine or Ethaverine. This compound is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(oxolan-2-yl)butan-1-ol involves the inhibition of phosphodiesterase enzyme, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This increase in cAMP and cGMP levels leads to the relaxation of smooth muscles, resulting in vasodilation and increased blood flow.
Biochemical and Physiological Effects:
2-Methyl-3-(oxolan-2-yl)butan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide (NO) in the body, which leads to vasodilation and increased blood flow. It has also been shown to decrease the levels of calcium ions in smooth muscles, leading to muscle relaxation. Additionally, it has been shown to decrease the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-3-(oxolan-2-yl)butan-1-ol in lab experiments is its ability to induce vasodilation and smooth muscle relaxation. This property makes it useful in the study of various diseases, including hypertension and peripheral vascular disease. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 2-Methyl-3-(oxolan-2-yl)butan-1-ol in scientific research. One direction is the study of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the study of its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on certain cancer cell lines. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various diseases.
Métodos De Síntesis
The synthesis of 2-Methyl-3-(oxolan-2-yl)butan-1-ol can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-3-butanone with ethylene oxide in the presence of a base. This reaction leads to the formation of 2-Methyl-3-(oxolan-2-yl)butan-1-ol with a yield of around 80%.
Aplicaciones Científicas De Investigación
2-Methyl-3-(oxolan-2-yl)butan-1-ol has been extensively used in scientific research due to its unique properties. It has been used as a vasodilator and smooth muscle relaxant in the treatment of various diseases, including hypertension, angina pectoris, and peripheral vascular disease. It has also been used in the treatment of gastrointestinal disorders, such as irritable bowel syndrome and dyspepsia.
Propiedades
IUPAC Name |
2-methyl-3-(oxolan-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(6-10)8(2)9-4-3-5-11-9/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCILWIWQXYGNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(oxolan-2-yl)butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2,2-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/no-structure.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2633969.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)
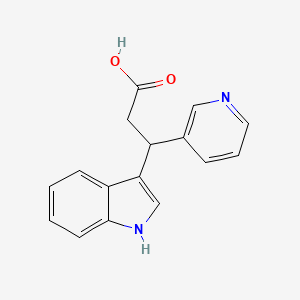
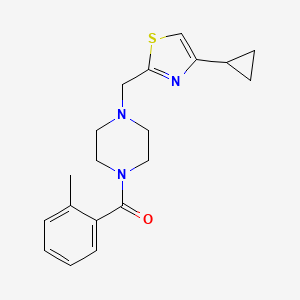
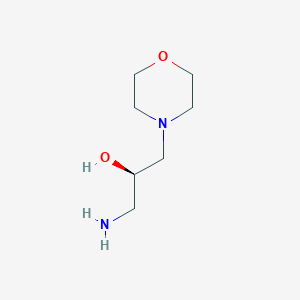
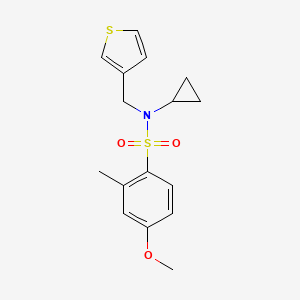
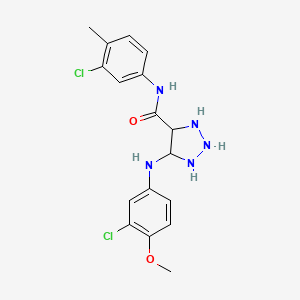
![2-(2-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2633979.png)
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)

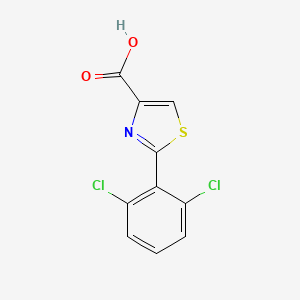
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2633986.png)